2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide
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Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide is a chemical compound also known as A-769662. It is a potent activator of AMP-activated protein kinase (AMPK) and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Plant Growth Promotion and Phytohormone Regulation
Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in growth and development. This compound is synthesized by both plants and microbes. In particular, IAA produced by microbes can significantly enhance plant growth. Strains of Enterobacter sp. have been identified as potent IAA producers. Their IAA production promotes maize growth by increasing root length, plant height, fresh weight, and dry weight .
Biotechnological Applications
The microbial synthesis of IAA opens avenues for biotechnological applications. Researchers can engineer strains to optimize IAA production or explore its use in plant biotechnology. For instance, IAA-producing microbes could be used in plant tissue culture, enhancing regeneration and propagation.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)17-6-4-7-18(13-17)23-21(28)14-26-22(29)10-9-20(24-26)25-12-11-16-5-2-3-8-19(16)25/h2-13H,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXNQUUZDKOMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide |
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